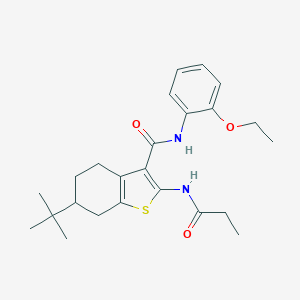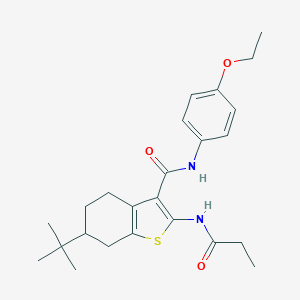![molecular formula C21H17F3N4O B289461 (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B289461.png)
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a trifluoromethyl group, and an indazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide.
Final Assembly: The final compound is assembled through a condensation reaction between the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- **3-methyl-1-(2-pyridinyl)-5-{[3-(fluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
- **3-methyl-1-(2-pyridinyl)-5-{[3-(chloromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
- **3-methyl-1-(2-pyridinyl)-5-{[3-(bromomethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness
The presence of the trifluoromethyl group in (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.
特性
分子式 |
C21H17F3N4O |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
(5E)-3-methyl-1-pyridin-2-yl-5-[[3-(trifluoromethyl)anilino]methylidene]-6,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H17F3N4O/c1-13-19-17(28(27-13)18-7-2-3-10-25-18)9-8-14(20(19)29)12-26-16-6-4-5-15(11-16)21(22,23)24/h2-7,10-12,26H,8-9H2,1H3/b14-12+ |
InChIキー |
HLJWGGKLGXPORZ-WYMLVPIESA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
異性体SMILES |
CC1=NN(C2=C1C(=O)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/CC2)C4=CC=CC=N4 |
正規SMILES |
CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-tert-butyl-3-[(2-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B289378.png)
![N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B289379.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)

![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-TERT-BUTYL-2-[2-(4-CHLOROPHENOXY)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B289394.png)
![METHYL 2-[6-TERT-BUTYL-2-(FURAN-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO]BENZOATE](/img/structure/B289397.png)
![N-[6-tert-butyl-3-[(2,4-dimethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289398.png)
![N-[6-tert-butyl-3-[(2-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289399.png)
![N-{6-TERT-BUTYL-3-[(3-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B289401.png)
